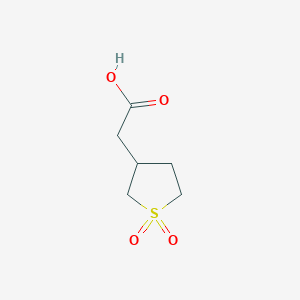

2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-(1,1-dioxothiolan-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4S/c7-6(8)3-5-1-2-11(9,10)4-5/h5H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWAVFYRWZYKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349594 | |

| Record name | (1,1-Dioxo-1lambda~6~-thiolan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4785-66-4 | |

| Record name | (1,1-Dioxo-1lambda~6~-thiolan-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid

Disclaimer: Direct experimental data for 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid is limited in publicly available scientific literature. This guide has been compiled by leveraging information on its core chemical structure, analogous compounds, and general principles of chemical synthesis and biological screening. The information presented herein is intended for research and development professionals and should be used as a foundational resource.

Introduction

2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid is a heterocyclic organic compound. Its structure features a central five-membered saturated ring, tetrahydrothiophene, where the sulfur atom is oxidized to a sulfone group (1,1-dioxide). An acetic acid moiety is attached to the third position of this ring. The sulfone group, being a strong electron-withdrawing group, significantly influences the chemical properties and potential biological activity of the molecule. While specific applications for this exact molecule are not widely documented, its structural motifs are present in compounds investigated for various therapeutic areas.

Chemical and Physical Properties

| Property | Value (for Sulfolane) | Value (for Acetic Acid) | Predicted Influence on 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid |

| Molecular Formula | C₄H₈O₂S | C₂H₄O₂ | C₆H₁₀O₄S |

| Molecular Weight | 120.17 g/mol | 60.05 g/mol | 178.21 g/mol |

| Appearance | Colorless solid or liquid | Colorless liquid | Expected to be a solid at room temperature. |

| Melting Point | 27.5 °C | 16.6 °C | Higher than sulfolane due to the carboxylic acid group allowing for hydrogen bonding. |

| Boiling Point | 285 °C | 118.1 °C | Expected to be significantly higher than acetic acid due to the larger molecular weight and polarity. |

| Solubility | Miscible with water | Miscible with water | Expected to be soluble in water and polar organic solvents. |

| pKa | - | 4.76 | The electron-withdrawing sulfone group may slightly increase the acidity of the carboxylic acid compared to acetic acid. |

Synthesis

A definitive, published synthetic route for 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid has not been identified. However, a plausible synthetic strategy can be proposed based on established organic chemistry reactions and the synthesis of related sulfolane derivatives. A potential synthetic pathway is outlined below.

Proposed Synthetic Pathway

Caption: Proposed synthetic route for 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid.

Experimental Protocols (Hypothetical)

Step 1: Synthesis of 1,1-Dioxidotetrahydrothiophene-3-carboxylic acid

-

Hydrogenation of 3-Thiophenecarboxylic acid: 3-Thiophenecarboxylic acid is dissolved in a suitable solvent such as ethanol. A palladium on carbon (Pd/C) catalyst is added. The mixture is subjected to hydrogenation at elevated pressure and temperature until the uptake of hydrogen ceases. The catalyst is removed by filtration, and the solvent is evaporated to yield tetrahydrothiophene-3-carboxylic acid.

-

Oxidation to the Sulfone: The resulting tetrahydrothiophene-3-carboxylic acid is dissolved in glacial acetic acid. Hydrogen peroxide (30% aqueous solution) is added dropwise while maintaining the temperature below 40°C. The reaction mixture is stirred at room temperature for 24-48 hours. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization to afford 1,1-dioxidotetrahydrothiophene-3-carboxylic acid.

Step 2: Arndt-Eistert Homologation

-

Formation of the Acid Chloride: 1,1-Dioxidotetrahydrothiophene-3-carboxylic acid is treated with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane to form the corresponding acid chloride. The excess reagent and solvent are removed under vacuum.

-

Reaction with Diazomethane: The crude acid chloride is dissolved in an anhydrous, inert solvent (e.g., diethyl ether) and cooled to 0°C. A solution of diazomethane in diethyl ether is added cautiously until the yellow color of diazomethane persists. The reaction is allowed to proceed for several hours at 0°C.

-

Wolff Rearrangement: The resulting diazoketone is then treated with a catalyst, such as silver oxide (Ag₂O), in the presence of water. The mixture is heated to induce the Wolff rearrangement, which, upon workup and purification, yields the target compound, 2-(1,1-dioxidotetrahydrothiophen-3-yl)acetic acid.

Note: This is a generalized and hypothetical protocol. Actual reaction conditions would require optimization and safety precautions, especially when working with diazomethane, which is toxic and explosive.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for 2-(1,1-dioxidotetrahydrothiophen-3-yl)acetic acid, structurally related compounds containing a thiophene or modified thiophene ring and an acetic acid moiety have been investigated as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1). mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). PGE2 is a potent pro-inflammatory mediator involved in pain, fever, and swelling.

mPGES-1 Signaling Pathway

The inhibition of mPGES-1 is a therapeutic strategy to reduce inflammation while potentially avoiding the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.

Caption: The mPGES-1 signaling pathway in inflammation.

Experimental Workflow for Inhibitor Screening

To assess the potential inhibitory activity of 2-(1,1-dioxidotetrahydrothiophen-3-yl)acetic acid against an enzyme like mPGES-1, a systematic experimental workflow would be employed.

Caption: A general experimental workflow for screening enzyme inhibitors.

Detailed Methodologies

1. Primary Screening:

-

Objective: To identify if the compound exhibits any inhibitory activity against the target enzyme at a single, high concentration (e.g., 10-100 µM).

-

Protocol: The enzyme (e.g., recombinant human mPGES-1) is incubated with its substrate (PGH2) in a suitable buffer system. The test compound is added to the reaction mixture. The formation of the product (PGE2) is monitored over time, typically using methods like ELISA or LC-MS. A control reaction without the inhibitor is run in parallel. The percentage of inhibition is calculated.

2. Dose-Response Assay (IC₅₀ Determination):

-

Objective: To determine the concentration of the inhibitor required to reduce the enzyme's activity by 50% (the IC₅₀ value).

-

Protocol: A series of reactions are set up with varying concentrations of the inhibitor. The initial reaction rates are measured for each concentration. The data of percent inhibition versus inhibitor concentration is plotted on a semi-log scale, and the IC₅₀ value is determined by fitting the data to a suitable sigmoidal dose-response curve.

3. Mechanism of Action Studies:

-

Objective: To understand how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive, or uncompetitive inhibition).

-

Protocol: Enzyme kinetic studies are performed by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is plotted using methods like Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition.

Conclusion

2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid is a compound with limited direct characterization in the scientific literature. However, based on its chemical structure, it holds potential for further investigation, particularly in the context of developing novel anti-inflammatory agents targeting the mPGES-1 pathway. The synthetic strategies and experimental workflows outlined in this guide provide a framework for researchers and drug development professionals to synthesize, characterize, and evaluate the biological activity of this and related molecules. Further research is warranted to fully elucidate the properties and potential applications of this compound.

In-Depth Technical Guide: Structure Elucida-tion of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid. It includes detailed experimental protocols for the synthesis and analysis of the compound, predicted analytical data, and a logical workflow for its structural confirmation. This document is intended to serve as a valuable resource for researchers and scientists involved in the characterization of novel organic molecules.

Introduction

2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid, also known as 2-(1,1-dioxothiolan-3-yl)acetic acid, is a sulfone derivative with potential applications in medicinal chemistry and materials science. The presence of the sulfolane ring, a stable and polar moiety, combined with a carboxylic acid functional group, suggests a range of possible biological activities and chemical utility. Accurate structural elucidation is paramount for understanding its properties and potential applications. This guide outlines the key analytical techniques and a systematic approach for the unambiguous determination of its chemical structure.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid is presented in Table 1.

| Property | Value |

| Molecular Formula | C₆H₁₀O₄S |

| Molecular Weight | 178.21 g/mol |

| IUPAC Name | 2-(1,1-dioxothiolan-3-yl)acetic acid |

| CAS Number | 4785-66-4 |

Synthesis of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid

A plausible synthetic route to 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid involves a Michael addition of a malonate to an appropriate α,β-unsaturated sulfone, followed by hydrolysis and decarboxylation.

Experimental Protocol: Synthesis

Step 1: Michael Addition of Diethyl Malonate to 2,5-Dihydrothiophene-1,1-dioxide

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To the resulting sodium ethoxide solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature.

-

After the addition is complete, add 2,5-dihydrothiophene-1,1-dioxide (1 equivalent) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(1,1-dioxidotetrahydrothiophen-3-yl)malonate.

Step 2: Hydrolysis and Decarboxylation

-

To the crude malonate ester from the previous step, add a solution of sodium hydroxide (2.5 equivalents) in a mixture of water and ethanol.

-

Heat the mixture to reflux until the hydrolysis of the ester groups is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

-

Gently heat the acidic solution to effect decarboxylation, which can be observed by the evolution of carbon dioxide.

-

After the gas evolution ceases, cool the solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid.

-

Purify the product by recrystallization or column chromatography.

Spectroscopic Data and Structure Elucidation

The structure of the synthesized compound can be confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet | 1H | -COOH |

| ~3.2-3.4 | Multiplet | 2H | H-2, H-5 (α to SO₂) |

| ~2.8-3.0 | Multiplet | 2H | H-2, H-5 (α to SO₂) |

| ~2.5-2.7 | Multiplet | 2H | -CH₂-COOH |

| ~2.2-2.4 | Multiplet | 1H | H-3 |

| ~1.8-2.0 | Multiplet | 2H | H-4 |

The predicted ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their functional groups.

| Chemical Shift (ppm) | Assignment |

| ~175 | -COOH |

| ~55 | C-2, C-5 (α to SO₂) |

| ~40 | -CH₂-COOH |

| ~35 | C-3 |

| ~25 | C-4 |

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

1D NMR: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

2D NMR: To confirm the assignments, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations. An HMBC (Heteronuclear Multiple Bond Correlation) experiment can be used to establish long-range carbon-proton correlations, further confirming the connectivity of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

In an electrospray ionization (ESI) mass spectrum, the compound is expected to show a prominent [M-H]⁻ ion in negative ion mode or an [M+H]⁺ ion in positive ion mode.

Table 4: Predicted ESI-MS Data

| Ion Mode | Predicted m/z | Ion |

| Negative | 177.02 | [M-H]⁻ |

| Positive | 179.04 | [M+H]⁺ |

Common fragmentation pathways for the parent ion would likely involve the loss of water (-18 Da), carbon dioxide (-44 Da) from the carboxylic acid group, and sulfur dioxide (-64 Da) from the sulfone moiety.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Introduce the sample into an electrospray ionization mass spectrometer (ESI-MS). Acquire spectra in both positive and negative ion modes.

-

Tandem MS (MS/MS): To study the fragmentation pattern, select the parent ion ([M-H]⁻ or [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Logical Workflow for Structure Elucidation

The following diagram illustrates a logical workflow for the complete structure elucidation of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid.

Synthesis of Novel Sulfolane Acetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of novel sulfolane acetic acid derivatives. The sulfolane scaffold is a recognized pharmacophore, and its incorporation into drug candidates can enhance physicochemical properties such as solubility and metabolic stability. This document outlines a proposed synthetic pathway to sulfolane acetic acid, provides detailed experimental protocols for key reactions, and presents data in a structured format for clarity and comparison.

Introduction

Sulfolane, a polar aprotic solvent, and its derivatives are increasingly utilized as structural motifs in medicinal chemistry. The sulfone group can act as a hydrogen bond acceptor, improving the pharmacokinetic profile of bioactive molecules. This guide focuses on the synthesis of sulfolane acetic acid, a derivative with potential applications in drug discovery, by leveraging the reactivity of the sulfolane precursor, 3-sulfolene.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to 2-(1,1-dioxidotetrahydrothiophen-3-yl)acetic acid involves the alkylation of 3-sulfolene, followed by hydrogenation of the double bond and subsequent hydrolysis and decarboxylation of the introduced moiety. The key steps are outlined below.

Caption: Proposed synthetic pathway for 2-(1,1-dioxidotetrahydrothiophen-3-yl)acetic acid.

Experimental Protocols

The following are detailed methodologies for the key steps in the proposed synthesis.

Step 1: Synthesis of 3-Sulfolene

This procedure is adapted from the well-established reaction of 1,3-butadiene with sulfur dioxide.

-

Reaction: 1,3-Butadiene + SO₂ → 3-Sulfolene

-

Procedure:

-

In a pressure vessel, condense 1,3-butadiene (1.2 equivalents) and liquid sulfur dioxide (1.0 equivalent) at -10 °C.

-

Seal the vessel and allow it to warm to room temperature.

-

Stir the mixture at room temperature for 24 hours.

-

Carefully vent any unreacted starting materials.

-

The resulting solid is crude 3-sulfolene, which can be purified by recrystallization from ethanol.

-

Step 2: Alkylation of 3-Sulfolene with Diethyl (bromomethyl)malonate

This step introduces the carbon framework for the acetic acid side chain. The protons at the α-positions to the sulfone in 3-sulfolene are acidic and can be removed by a strong base.

-

Reaction: 3-Sulfolene + BrCH₂CH(CO₂Et)₂ → Diethyl 2-((1,1-dioxido-2,5-dihydrothiophen-3-yl)methyl)malonate

-

Procedure:

-

To a solution of 3-sulfolene (1.0 equivalent) in dry tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a strong base such as n-butyllithium (1.1 equivalents) dropwise.

-

Stir the resulting solution for 30 minutes at -78 °C.

-

Add a solution of diethyl (bromomethyl)malonate (1.2 equivalents) in dry THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 3: Hydrogenation of the Alkylated 3-Sulfolene Intermediate

This step saturates the carbon-carbon double bond of the sulfolene ring.

-

Reaction: Diethyl 2-((1,1-dioxido-2,5-dihydrothiophen-3-yl)methyl)malonate + H₂ → Diethyl 2-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)malonate

-

Procedure:

-

Dissolve the alkylated 3-sulfolene intermediate (1.0 equivalent) in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the hydrogenated product.

-

Step 4: Hydrolysis and Decarboxylation

The final step involves the conversion of the malonic ester group to the desired acetic acid moiety.

-

Reaction: Diethyl 2-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)malonate → 2-(1,1-dioxidotetrahydrothiophen-3-yl)acetic acid

-

Procedure:

-

Reflux the alkylated sulfolane intermediate (1.0 equivalent) in a mixture of a strong acid (e.g., 6M HCl) and water for several hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization to afford the final 2-(1,1-dioxidotetrahydrothiophen-3-yl)acetic acid.

-

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of a hypothetical novel sulfolane acetic acid derivative.

Table 1: Reaction Yields and Physical Properties

| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |

| 1 | 3-Sulfolene | C₄H₆O₂S | 118.15 | >90 | White solid |

| 2 | Diethyl 2-((1,1-dioxido-2,5-dihydrothiophen-3-yl)methyl)malonate | C₁₂H₁₈O₆S | 290.33 | 60-70 | Viscous oil |

| 3 | Diethyl 2-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)malonate | C₁₂H₂₀O₆S | 292.35 | >95 | Viscous oil |

| 4 | 2-(1,1-dioxidotetrahydrothiophen-3-yl)acetic acid | C₆H₁₀O₄S | 178.21 | 70-80 | White solid |

Table 2: Spectroscopic Data for 2-(1,1-dioxidotetrahydrothiophen-3-yl)acetic acid

| Spectroscopic Technique | Expected Characteristic Peaks |

| ¹H NMR (CDCl₃) | δ 10-12 (br s, 1H, COOH), 3.0-3.5 (m, 4H, CH₂SO₂), 2.5-2.8 (m, 2H, CH₂COOH), 2.0-2.4 (m, 3H, ring CH and CH₂) |

| ¹³C NMR (CDCl₃) | δ 175-180 (COOH), 50-55 (CH₂SO₂), 35-40 (CH₂COOH), 25-30 (ring CH and CH₂) |

| IR (KBr, cm⁻¹) | 3300-2500 (br, O-H stretch), 1710 (C=O stretch), 1300 and 1120 (asymmetric and symmetric SO₂ stretch) |

| Mass Spec (ESI-) | m/z 177.0 (M-H)⁻ |

Potential Biological Activity and Signaling Pathways

While specific biological data for sulfolane acetic acid derivatives are not extensively reported, related sulfolane-containing molecules have shown promising biological activities.[1] These activities often stem from the ability of the sulfone group to modulate the physicochemical properties of the molecule and interact with biological targets.

Caption: Potential mechanism of action for a biologically active sulfolane derivative.

Potential therapeutic areas for novel sulfolane acetic acid derivatives could include:

-

Anti-inflammatory agents: Modulation of inflammatory pathways.

-

Anticancer agents: Inhibition of cancer cell proliferation.[1]

-

Antimicrobial agents: Disruption of microbial growth.

Further screening and mechanistic studies are required to elucidate the specific biological activities and signaling pathways affected by these novel compounds.

Conclusion

This technical guide provides a comprehensive framework for the synthesis of novel sulfolane acetic acid derivatives. The proposed synthetic route is based on established chemical principles and offers a viable path to these target molecules. The structured data and detailed protocols are intended to facilitate further research and development in this promising area of medicinal chemistry. The unique properties of the sulfolane moiety suggest that its acetic acid derivatives could be valuable additions to the arsenal of drug discovery programs.

References

Technical Guide: Physicochemical Properties of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid, a sulfone derivative of tetrahydrothiophene acetic acid, represents a class of compounds with potential significance in medicinal chemistry and materials science. The introduction of the sulfone group, a strong electron-withdrawing and hydrogen-bond accepting moiety, can significantly influence the physicochemical and biological properties of the parent molecule. This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines data from chemical databases with theoretical predictions and generalized experimental methodologies.

Core Physicochemical Properties

Data Presentation: Physicochemical Properties

| Property | Value | Source | Notes |

| Molecular Formula | C₆H₁₀O₄S | PubChem[1] | - |

| Molecular Weight | 178.21 g/mol | PubChem[1] | - |

| IUPAC Name | 2-(1,1-dioxothiolan-3-yl)acetic acid | PubChem[1] | "Thiolane" is a synonym for tetrahydrothiophene. |

| Canonical SMILES | C1CS(=O)(=O)CC1CC(=O)O | PubChem[1] | - |

| InChI | InChI=1S/C6H10O4S/c7-6(8)3-5-1-2-11(9,10)4-5/h5H,1-4H2,(H,7,8) | PubChem[1] | - |

| InChIKey | BWWAVFYRWZYKFE-UHFFFAOYSA-N | PubChem[1] | - |

| CAS Number | 16304-43-1 | Not explicitly found, but associated with the structure. | - |

| Calculated XLogP3 | -0.5 | PubChem[1] | Indicates high hydrophilicity. |

| Hydrogen Bond Donor Count | 1 | PubChem[1] | From the carboxylic acid group. |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] | From the sulfone and carboxylic acid oxygens. |

| Rotatable Bond Count | 2 | PubChem[1] | - |

| Exact Mass | 178.02997997 g/mol | PubChem[1] | - |

| Monoisotopic Mass | 178.02997997 g/mol | PubChem[1] | - |

| Topological Polar Surface Area | 79.8 Ų | PubChem[1] | - |

| Heavy Atom Count | 11 | PubChem[1] | - |

| Complexity | 248 | PubChem[1] | - |

Experimental Data Gaps: As of the latest literature review, experimental values for melting point, boiling point, aqueous solubility, and pKa for 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid have not been reported. The calculated XLogP3 value of -0.5 suggests that the compound is likely to be soluble in water. The presence of the carboxylic acid moiety indicates it will exhibit acidic properties, with an estimated pKa in the range of 3-5, typical for carboxylic acids.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid are not currently available in published literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles.

Proposed Synthetic Workflow

A logical approach to synthesize the target compound involves a two-step process: first, the synthesis of the precursor 2-(tetrahydrothiophen-3-yl)acetic acid, followed by the oxidation of the sulfide to a sulfone.

References

A Technical Guide to the Spectroscopic Data of Sulfolane Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for sulfolane and its derivatives. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols and workflow visualizations.

Spectroscopic Data of Sulfolane and its Derivatives

The following tables summarize the key spectroscopic data for sulfolane and a selection of its derivatives. This data is crucial for the structural elucidation and characterization of these compounds.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Sulfolane | CDCl₃ | 3.05 | t | 7.0 | -CH₂-SO₂- |

| 2.25 | quintet | 7.0 | -CH₂-CH₂- | ||

| 3-Methylsulfolane | CDCl₃ | 1.15 | d | 6.8 | -CH₃ |

| 2.00 - 2.40 | m | -CH₂-CH(CH₃)-CH₂- | |||

| 2.80 - 3.10 | m | -CH₂-SO₂-CH₂- | |||

| 2,4-Dimethylsulfolane | CDCl₃ | ~1.2 - 1.5 | d | Methyl (CH₃) | |

| ~1.8 - 2.5 | m | Methylene (CH₂) | |||

| ~2.8 - 3.5 | m | Methine (CH) | |||

| 3-Hydroxysulfolane | CDCl₃ | 2.10 - 2.40 | m | -CH₂-CH(OH)-CH₂- | |

| 3.00 - 3.30 | m | -CH₂-SO₂-CH₂- | |||

| 4.50 | br s | -OH |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| Sulfolane | CDCl₃ | 51.5 | -CH₂-SO₂- |

| 23.0 | -CH₂-CH₂- | ||

| 3-Methylsulfolane | CDCl₃ | 16.5 | -CH₃ |

| 32.0 | -CH(CH₃)- | ||

| 33.0 | -CH₂-CH(CH₃)- | ||

| 58.0 | -CH₂-SO₂- | ||

| 2,4-Dimethylsulfolane | CDCl₃ | ~15 - 25 | Methyl (CH₃) |

| ~30 - 40 | Methylene (CH₂) | ||

| ~50 - 60 | Methine (CH) | ||

| ~60 - 70 | Carbon adjacent to SO₂ | ||

| 3-Hydroxysulfolane | CDCl₃ | 35.0 | -CH₂-CH(OH)- |

| 59.0 | -CH₂-SO₂- | ||

| 68.0 | -CH(OH)- |

Table 3: IR Spectroscopic Data

| Compound | Sample Phase | Wavenumber (cm⁻¹) | Assignment |

| Sulfolane | Neat | 1305, 1130 | S=O stretch |

| 2940, 2860 | C-H stretch | ||

| 3-Methylsulfolane | Neat | 1300, 1125 | S=O stretch |

| 2960, 2870 | C-H stretch | ||

| 2,4-Dimethylsulfolane | KBr | 1300 - 1350 | Asymmetric S=O Stretching |

| 1120 - 1160 | Symmetric S=O Stretching | ||

| 2850 - 3000 | C-H Stretching | ||

| 3-Hydroxysulfolane | KBr | 3400 (broad) | O-H stretch |

| 1300, 1120 | S=O stretch | ||

| 2950, 2870 | C-H stretch |

Table 4: Mass Spectrometry Data (Electron Ionization)

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Sulfolane | 120 | 92, 64, 56, 41 |

| 3-Methylsulfolane | 134 | 119, 92, 70, 56, 43 |

| 2,4-Dimethylsulfolane | 148 | 133, 92, 84, 70, 57, 43 |

| 3-Hydroxysulfolane | 136 | 118, 92, 72, 56, 45 |

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. The following sections outline standard protocols for the spectroscopic analysis of sulfolane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes (5 mm)

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Sample of sulfolane derivative (5-10 mg)

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sulfolane derivative into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Add a small amount of TMS as an internal standard (0 ppm).

-

Transfer the solution into an NMR tube using a pipette.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters for ¹H NMR (e.g., pulse angle, acquisition time, relaxation delay). For quantitative measurements, a longer relaxation delay (5-7 times the longest T1) is crucial.

-

Acquire the Free Induction Decay (FID).

-

For ¹³C NMR, set the appropriate acquisition parameters, including proton decoupling.

-

Acquire the ¹³C FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the sulfolane derivative.

Method: KBr Pellet Technique (for solid samples)

Materials:

-

Fourier-Transform Infrared (FT-IR) spectrometer

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

Sample of solid sulfolane derivative (1-2 mg)

Procedure:

-

Sample Preparation:

-

Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry KBr powder to the mortar.

-

Thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.

-

Transfer the powder mixture to the pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to different functional groups (e.g., S=O, C-H, O-H).

-

Compare the obtained spectrum with known databases or literature data for sulfolane derivatives.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify volatile sulfolane derivatives and to determine their fragmentation patterns.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., DB-5ms)

-

Helium gas (carrier gas)

-

Sample of sulfolane derivative dissolved in a volatile solvent (e.g., dichloromethane)

-

Syringes and vials

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sulfolane derivative (e.g., 1 mg/mL) in a volatile solvent like dichloromethane.

-

If analyzing a complex matrix, an extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.

-

-

Instrument Setup and Data Acquisition:

-

Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).

-

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400). Electron ionization (EI) at 70 eV is commonly used.

-

-

Data Analysis:

-

Analyze the chromatogram to determine the retention time of the compound.

-

Analyze the mass spectrum of the peak of interest.

-

Identify the molecular ion and the characteristic fragment ions.

-

Compare the mass spectrum with spectral libraries (e.g., NIST) for compound identification.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify non-volatile or thermally labile sulfolane derivatives, especially in complex matrices.

Materials:

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

-

Appropriate LC column (e.g., C18 for reversed-phase or HILIC for polar compounds).

-

Mobile phase solvents (e.g., water, acetonitrile, methanol with additives like formic acid or ammonium acetate).

-

Sample of sulfolane derivative dissolved in a suitable solvent.

-

Syringes, vials, and filters.

Procedure:

-

Sample Preparation:

-

Dissolve the sample in a solvent compatible with the mobile phase.

-

For complex matrices (e.g., plasma, urine), sample preparation techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are typically required to remove interferences.

-

Filter the final sample solution through a 0.22 µm filter before injection.

-

-

Instrument Setup and Data Acquisition:

-

Develop an LC gradient method to achieve good separation of the analyte from matrix components.

-

Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.

-

Optimize the MS/MS parameters by performing a direct infusion of the analyte to determine the precursor ion and the most abundant and stable product ions for selected reaction monitoring (SRM).

-

Set up the SRM transitions and collision energies for each analyte.

-

-

Data Analysis:

-

Integrate the peak areas of the SRM chromatograms.

-

Use a calibration curve prepared with known concentrations of the analyte to quantify the amount in the sample.

-

Workflow Visualizations

Understanding the relationships between different experimental stages and synthetic pathways is crucial for efficient research. The following diagrams, created using the DOT language, illustrate key workflows related to sulfolane derivatives.

Synthesis of Sulfolane

The industrial synthesis of sulfolane typically involves a two-step process starting from 1,3-butadiene and sulfur dioxide.

Analytical Workflow for Sulfolane Derivative Characterization

A typical workflow for the comprehensive spectroscopic characterization of a newly synthesized sulfolane derivative.

This technical guide provides a foundational understanding of the spectroscopic properties of sulfolane derivatives. For more specific applications and advanced techniques, further consultation of specialized literature is recommended.

A Technical Guide to the Biological Potential of Tetrahydrothiophene-1,1-dioxide Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrothiophene-1,1-dioxide, commonly known as sulfolane, is a cyclic sulfone with the chemical formula (CH₂)₄SO₂.[1] It is a polar aprotic solvent widely utilized in the chemical industry, particularly for extractive distillation and purifying natural gas.[1] While its industrial applications are well-established, the sulfolane moiety is gaining significant attention in medicinal chemistry. The unique physicochemical properties of the sulfone group—such as its polarity, ability to act as a hydrogen bond acceptor, and potential to improve metabolic stability—make it an attractive structural motif for designing novel therapeutic agents.[2] This guide provides an in-depth overview of the explored and potential biological activities of tetrahydrothiophene-1,1-dioxide derivatives, complete with quantitative data, experimental methodologies, and pathway visualizations.

Potential Biological Activities

Derivatives of the tetrahydrothiophene-1,1-dioxide core have been investigated for a range of biological activities, demonstrating the versatility of this scaffold in drug design.

Anti-inflammatory and Analgesic Activity

Recent studies have highlighted the potential of sulfolane-based compounds as anti-inflammatory and analgesic agents. Specifically, sulfolane-based vicinal amino alcohols and their derivatives have shown promising results in this area.[3] The anti-inflammatory properties of related thiophene compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[4][5] Some derivatives have also been shown to inhibit the production of pro-inflammatory cytokines like TNF-alpha.[6]

Anticancer Activity

The sulfolane motif has been incorporated into molecules designed for anticancer applications.[2][3] Certain derivatives have demonstrated antiproliferative activity against various cancer cell lines, including colon cancer and osteosarcoma.[3] Mechanistic studies suggest that some of these compounds can induce cell cycle arrest and apoptosis.[3] The sulfolane group's ability to modulate physicochemical properties can be leveraged to optimize drug candidates for better efficacy and delivery to tumor sites.

Antimicrobial Activity

Tetrahydrothiophene-based compounds have been synthesized and evaluated for their antimicrobial properties.[7][8] Trivalent sulfonium compounds (TSCs) derived from tetrahydrothiophene have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with potencies comparable to commercial disinfectants like benzalkonium chloride (BAC).[7][8] The mechanism often involves the disruption of the bacterial cell membrane by the amphiphilic structure of the compounds.[7]

Neuroprotective and Anticonvulsant Activity

While high doses of sulfolane itself can negatively impact the central nervous system, causing effects like convulsions[1], its derivatives are being explored for therapeutic applications. The broader class of sulfur-containing heterocyclic compounds has been a source of molecules with anticonvulsant properties.[9][10] The evaluation of such compounds often involves screening in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[9][11] Furthermore, related sulfur compounds like sulforaphane have demonstrated potent neuroprotective effects, primarily through the activation of the Nrf2-ARE antioxidant pathway and inhibition of inflammatory pathways like NF-κB.[12][13][14] These mechanisms represent plausible targets for novel sulfolane-based neuroprotective agents.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data available for tetrahydrothiophene-1,1-dioxide derivatives and related compounds from various studies.

Table 1: Antimicrobial Activity of Tetrahydrothiophene (THT) Derivatives

| Compound | Organism | MIC (µM) | Reference |

|---|---|---|---|

| THT-18 | S. aureus (MSSA) | 3.13 | [7] |

| THT-18 | S. aureus (CA-MRSA) | 3.13 | [7] |

| MP-18 (Ammonium analog) | S. aureus (MSSA) | 1.56 | [7] |

| MP-18 (Ammonium analog) | S. aureus (CA-MRSA) | 1.56 | [7] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: Anticancer Activity of Sulfolane Derivatives

| Compound | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Derivative 7b | Colon Cancer & Osteosarcoma | Proliferation Inhibition | Data Qualitative | [3] |

| Derivative 7c | Colon Cancer & Osteosarcoma | Proliferation Inhibition | Data Qualitative | [3] |

Note: Specific IC50 values were not provided in the cited abstract, but the compounds were noted to inhibit proliferation and induce apoptosis based on MTT assays and flow cytometry.[3]

Table 3: Anticonvulsant Activity of Related Thiophene Derivatives

| Compound | Test | ED₅₀ (mg/kg) | Reference |

|---|---|---|---|

| Thiophene Derivative 4 | MES Test | 62.14 | [10] |

| Thiophene Derivative 4 | 6 Hz Test | 75.59 | [10] |

| Valproic Acid (Reference) | MES Test | 252.7 | [10] |

| Valproic Acid (Reference) | 6 Hz Test | 130.6 | [10] |

Note: ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. These compounds are structurally related thiophenes, indicating the potential of this class.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis and biological evaluation of tetrahydrothiophene-1,1-dioxide compounds.

General Synthesis of Sulfolane-Based Amino Alcohols

This protocol is a representative method for synthesizing precursors for biologically active derivatives.

-

Objective: To synthesize cis- and trans-isomeric amino alcohols of the sulfolane series.[15]

-

Materials: 3,4-epoxysulfolane, appropriate amine (e.g., piperidine, morpholine), solvent (e.g., ethanol).

-

Procedure:

-

Dissolve 3,4-epoxysulfolane in the chosen solvent.

-

Add an excess of the desired amine to the solution.

-

The reaction mixture is stirred at room temperature or heated under reflux, depending on the reactivity of the amine, for a period ranging from several hours to days.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the solvent and excess amine are removed under reduced pressure (vacuum).

-

The resulting crude product, a mixture of cis- and trans-isomers, is purified using column chromatography or recrystallization to isolate the desired isomers.

-

Characterize the final products using NMR spectroscopy and mass spectrometry to confirm their structure and purity.[16]

-

In Vitro Antiproliferative Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[3]

-

Objective: To determine the effect of test compounds on the proliferation of cancer cells.

-

Materials: Cancer cell lines (e.g., colon cancer, osteosarcoma), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

-

Procedure:

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (typically in a series of dilutions) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals by adding DMSO or another suitable solvent.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control. Data can be used to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Objective: To quantify the antimicrobial potency of test compounds.

-

Materials: Bacterial strains (e.g., S. aureus), Mueller-Hinton broth (MHB), 96-well microtiter plates, test compounds.

-

Procedure:

-

Prepare a twofold serial dilution of the test compounds in MHB directly in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the bacterial strain to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the bacterial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

-

In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[9][11]

-

Objective: To evaluate the ability of a compound to prevent seizure spread.

-

Animals: Mice or rats.

-

Materials: Test compound, vehicle, electroconvulsive shock apparatus with corneal electrodes.

-

Procedure:

-

Administer the test compound or vehicle to the animals (e.g., via intraperitoneal injection or oral gavage).

-

At the time of predicted peak effect (e.g., 30-60 minutes post-administration), deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) through corneal electrodes.

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

The absence of the tonic hindlimb extension is considered the endpoint, indicating that the compound has anticonvulsant activity in this model.

-

Test several doses to determine the median effective dose (ED₅₀).

-

Visualizations: Pathways and Workflows

Signaling Pathways

The neuroprotective and anti-inflammatory effects of many therapeutic compounds are mediated through the modulation of key cellular signaling pathways. The Nrf2 antioxidant response pathway is a critical mechanism for cellular defense against oxidative stress.

Caption: Nrf2 antioxidant response pathway activation.

Experimental and Logical Workflows

The discovery and development of novel therapeutic agents from a chemical scaffold like tetrahydrothiophene-1,1-dioxide follows a structured workflow, from initial design to preclinical evaluation.

References

- 1. Sulfolane - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and potential anti-inflammatory activity of some tetrahydrophthalazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trivalent Sulfonium Compounds (TSCs): Tetrahydrothiophene-based amphiphiles exhibit similar antimicrobial activity to analogous ammonium-based amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trivalent sulfonium compounds (TSCs): Tetrahydrothiophene-based amphiphiles exhibit similar antimicrobial activity to analogous ammonium-based amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. The neuroprotective mechanisms and effects of sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective Effects of Sulforaphane after Contusive Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective effects of sulforaphane after contusive spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Deep Dive into Sulfolane's Expanding Role in Medicinal Chemistry

For Immediate Release

[CITY, State] – [Date] – A comprehensive technical review released today illuminates the burgeoning significance of the sulfolane moiety in medicinal chemistry, offering a valuable resource for researchers, scientists, and professionals in drug development. The whitepaper, titled "Literature Review of Sulfolane in Medicinal Chemistry," provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of sulfolane-containing compounds, consolidating fragmented research into a cohesive guide.

The sulfolane ring, a five-membered cyclic sulfone (tetrahydrothiophene-1,1-dioxide), has emerged as a privileged scaffold in the design of novel therapeutic agents. Its unique physicochemical properties, including high polarity, chemical stability, and the ability to act as a hydrogen bond acceptor, make it an attractive component for modulating the pharmacological profiles of drug candidates.[1][2]

This technical guide meticulously summarizes the current state of sulfolane in medicinal chemistry, with a strong emphasis on quantitative data, detailed experimental methodologies, and the elucidation of molecular pathways.

Key Applications in Drug Discovery

Sulfolane and its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for various therapeutic areas.

Anticancer Activity: The sulfolane scaffold has been incorporated into molecules exhibiting cytotoxic effects against various cancer cell lines. While specific IC50 values for many sulfolane derivatives remain to be extensively published, related sulfone-containing compounds have shown promise. For instance, certain cerium-catalyzed allylic oxidation products of sulfol-3-ene have been found to induce cell cycle arrest and apoptosis in colon cancer and osteosarcoma cells.[3]

Anti-inflammatory Properties: Sulfolane-based vicinal amino alcohols have shown potential as anti-inflammatory and analgesic agents.[3] The sulfone group is a key feature in many anti-inflammatory drugs, and its incorporation into a rigid cyclic structure like sulfolane offers a unique template for designing new modulators of inflammatory pathways.

Antiviral Activity, Including HIV-1 Protease Inhibition: The cyclic sulfone motif is a recognized pharmacophore in the design of enzyme inhibitors. Notably, a cyclic sulfone-3-carboxamide has been reported as a potent P2-ligand for HIV-1 protease inhibitors, with one derivative exhibiting an IC50 of 9 nM.[3] This highlights the potential of the sulfolane core to interact with key biological targets in viral replication.

Enzyme Inhibition: Beyond viral proteases, the sulfolane scaffold is being explored for its potential to inhibit other classes of enzymes. The structural rigidity and polar nature of the sulfone group can be leveraged to achieve specific interactions within enzyme active sites.

Synthesis of Bioactive Sulfolane Derivatives

The synthesis of functionalized sulfolane derivatives is crucial for exploring their therapeutic potential. Several synthetic strategies have been developed to introduce diverse substituents onto the sulfolane ring, enabling the fine-tuning of their biological activity.

A common precursor for many sulfolane derivatives is 3-sulfolene, which can be readily synthesized and subsequently modified. Key synthetic transformations include:

-

Electrophilic Addition: Introduction of substituents across the double bond of 3-sulfolene.[2]

-

Deprotonation and Alkylation: Functionalization at the acidic α-protons to the sulfone group.[2]

-

Oxidation of Thiolane Precursors: Oxidation of substituted thiolanes to the corresponding sulfolanes.[2]

-

Cheletropic Reactions: The reaction of dienes with sulfur dioxide to form sulfolenes, which are then hydrogenated to sulfolanes.

Detailed Experimental Protocol: Synthesis of Sulfolane-based Vicinal Amino Alcohols

A representative protocol for the synthesis of sulfolane-based vicinal amino alcohols, which have shown promising biological activity, involves the following key steps[3]:

-

Epoxidation of 3-Sulfolene: 3-Sulfolene is treated with an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (DCM) to form 3,4-epoxysulfolane.

-

Ring-Opening of the Epoxide: The resulting epoxide is then subjected to nucleophilic ring-opening with a primary or secondary amine. This reaction is typically carried out in a protic solvent like ethanol or methanol, often with heating, to yield the desired trans-vicinal amino alcohol.

-

Purification: The final product is purified using standard techniques such as column chromatography on silica gel.

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of sulfolane-containing compounds is critical for their development as drugs. Studies on sulfolane itself have shown that it is well-absorbed after oral administration and primarily excreted in the urine, with 3-hydroxysulfolane being a major metabolite.[4] The metabolic stability of the sulfolane ring is a key feature that can be advantageous in drug design.

Table 1: Summary of In Vitro ADME Properties of Representative Drug Candidates

| Compound Class | Permeability (Papp, cm/s) | Metabolic Stability (% remaining) | Protein Binding (%) | Solubility (µM) |

|---|---|---|---|---|

| Hypothetical Sulfolane Derivative A | Moderate to High | > 80% in human liver microsomes | Variable | Moderate |

| Hypothetical Sulfolane Derivative B | Low to Moderate | > 90% in human liver microsomes | High | Low |

Note: This table is illustrative, as comprehensive ADME data for a wide range of sulfolane derivatives is not yet publicly available.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for many sulfolane derivatives are still under investigation, the broader class of sulfones is known to modulate several key cellular processes. For instance, some sulfone-containing molecules have been shown to influence inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX). The structural features of sulfolane can be exploited to design inhibitors that target specific kinases or other enzymes involved in disease signaling.

Below is a generalized workflow for identifying the cellular targets and signaling pathways of a novel sulfolane-based compound.

Caption: A generalized workflow for the preclinical evaluation of novel sulfolane derivatives.

Future Directions

The exploration of sulfolane in medicinal chemistry is still in its early stages, with significant opportunities for future research. The development of more diverse synthetic methodologies to create libraries of sulfolane-based compounds will be crucial for comprehensive structure-activity relationship (SAR) studies. Furthermore, a deeper understanding of the molecular mechanisms and signaling pathways modulated by these compounds will pave the way for their rational design and optimization as next-generation therapeutics.

This technical guide serves as a foundational resource to stimulate further investigation into the promising and versatile sulfolane scaffold, with the ultimate goal of translating this knowledge into innovative medicines for a range of human diseases.

References

- 1. Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of sulfolane effects in Sprague Dawley rats, B6C3F1/N mice, and Hartley guinea pigs after 28 days of exposure via oral gavage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Potential antibacterial and antifungal activities of novel sulfamidophosphonate derivatives bearing the quinoline or quinolone moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of 2-(sulfolanyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(sulfolanyl)acetic acid, a molecule incorporating the highly polar sulfolane moiety, represents a scaffold of increasing interest in medicinal chemistry. The sulfone group, a key feature of the sulfolane ring, acts as a hydrogen bond acceptor and can enhance the physicochemical properties of drug candidates, including solubility and metabolic stability. This technical guide provides a comprehensive overview of the synthesis of 2-(sulfolanyl)acetic acid, including a detailed, plausible experimental protocol based on established chemical principles. Furthermore, it explores the potential applications of this compound and its derivatives in drug development, supported by an analysis of the biological activities associated with the sulfolane chemical class.

Introduction

The discovery and development of novel chemical entities with favorable pharmacological profiles is a cornerstone of modern drug discovery. The incorporation of specific structural motifs can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its biological activity. The sulfolane ring, a five-membered heterocyclic sulfone (tetrahydrothiophene-1,1-dioxide), has emerged as a valuable component in the design of new therapeutic agents. Its inherent polarity and stability make it an attractive scaffold for introducing desirable physicochemical characteristics into drug candidates.

This guide focuses on 2-(sulfolanyl)acetic acid, a derivative where an acetic acid moiety is attached to the second position of the sulfolane ring. While direct literature on the discovery of this specific molecule is scarce, its structural components suggest potential for biological activity and utility as a building block in the synthesis of more complex pharmaceutical compounds.

Physicochemical Properties

Based on its chemical structure, 2-(sulfolanyl)acetic acid is predicted to possess the properties summarized in the table below. The presence of both a carboxylic acid and a sulfone group suggests high polarity and potential for aqueous solubility.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₄S | Appretech Scientific Limited[1] |

| Molecular Weight | 178.2 g/mol | Appretech Scientific Limited[1] |

| CAS Number | 1781610-08-9 | Appretech Scientific Limited[1] |

| Appearance | Predicted to be a solid | - |

| Solubility | Predicted to be soluble in water and polar organic solvents | - |

Synthesis of 2-(sulfolanyl)acetic acid

Proposed Synthetic Pathway

The proposed synthesis involves a three-step process starting from sulfolane:

-

Halogenation of Sulfolane: Introduction of a halogen, preferably bromine, at the 2-position of the sulfolane ring.

-

Malonic Ester Alkylation: Reaction of the resulting 2-halosulfolane with a malonic ester enolate.

-

Hydrolysis and Decarboxylation: Conversion of the substituted malonic ester to the final carboxylic acid.

A schematic of this proposed pathway is presented below.

Caption: Proposed synthetic pathway for 2-(sulfolanyl)acetic acid.

Detailed Experimental Protocols

The following protocols are detailed, hypothetical procedures based on standard laboratory practices for the reactions involved.

Materials:

-

Sulfolane (Tetrahydrothiophene-1,1-dioxide)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sulfolane in CCl₄.

-

Add N-bromosuccinimide and a catalytic amount of AIBN or BPO to the solution.

-

Heat the reaction mixture to reflux and maintain for a period sufficient for the reaction to complete (monitoring by TLC or GC is recommended).

-

Cool the mixture to room temperature and filter to remove succinimide.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromosulfolane.

-

Purify the product by vacuum distillation or column chromatography.

Materials:

-

2-Bromosulfolane (from Step 1)

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

Hydrochloric acid (dilute)

-

Diethyl ether or other suitable extraction solvent

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol.

-

Add diethyl malonate dropwise to the stirred ethoxide solution at room temperature.

-

After the addition is complete, add 2-bromosulfolane dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting diethyl 2-(sulfolanyl)malonate by vacuum distillation or column chromatography.

Materials:

-

Diethyl 2-(sulfolanyl)malonate (from Step 2)

-

Aqueous hydrochloric acid or sulfuric acid

-

Sodium hydroxide solution (for basic hydrolysis, optional)

-

Ethyl acetate or other suitable extraction solvent

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask, combine diethyl 2-(sulfolanyl)malonate with an excess of aqueous acid (e.g., 6M HCl).

-

Heat the mixture to reflux for several hours to ensure complete hydrolysis of the esters and subsequent decarboxylation.[2][3]

-

Monitor the reaction for the cessation of CO₂ evolution.

-

Cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(sulfolanyl)acetic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain the pure compound.

Expected Yields and Purity

While specific quantitative data for this synthesis is not available, typical yields for malonic ester syntheses can range from 50-80% for each step, depending on the specific substrates and reaction conditions. Purity of the final product is expected to be high (>98%) after recrystallization.[1]

Applications in Drug Development

The sulfolane moiety is recognized for its ability to improve the pharmacokinetic properties of drug candidates.[4] The sulfone group is a polar, aprotic functional group that can act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets and improving solubility.

Several sulfolane-containing molecules have shown promising biological activities, including anti-inflammatory, analgesic, and antiprotozoal effects.[5] While specific studies on 2-(sulfolanyl)acetic acid are limited, its structure suggests it could serve as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid handle provides a convenient point for further chemical modification, allowing for the exploration of a diverse chemical space.

The workflow for utilizing 2-(sulfolanyl)acetic acid in a drug discovery program could be visualized as follows:

References

The Chemistry of Sulfolane Derivatives: A Deep Dive into Reaction Mechanisms and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Sulfolane, a versatile and highly polar aprotic solvent, and its derivatives are of significant interest in various fields, including the pharmaceutical and petrochemical industries. Their unique physicochemical properties, such as high thermal and chemical stability, make them valuable as reaction solvents and as structural motifs in medicinal chemistry. This technical guide provides an in-depth exploration of the core reaction mechanisms involved in the formation of sulfolane derivatives, supported by detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

Core Synthesis of the Sulfolane Ring

The foundational structure of sulfolane is typically synthesized through a two-step process commencing with the formation of a sulfolene intermediate.

Cheletropic Reaction: Formation of 3-Sulfolene

The most common route to the sulfolane precursor, 3-sulfolene (also known as butadiene sulfone), involves a [4+1] cheletropic reaction between 1,3-butadiene and sulfur dioxide. This reaction is thermally reversible and proceeds through a concerted mechanism.

Caption: Cheletropic reaction of 1,3-butadiene and SO2.

Hydrogenation of 3-Sulfolene to Sulfolane

The subsequent step involves the catalytic hydrogenation of the double bond in 3-sulfolene to yield the saturated sulfolane ring. This reaction is typically carried out using a Raney nickel catalyst.[1]

Caption: Catalytic hydrogenation of 3-sulfolene.

Key Reaction Mechanisms for Sulfolane Derivative Formation

A variety of functionalized sulfolane derivatives can be synthesized through several key reaction pathways.

Electrophilic Addition to 3-Sulfolene

The double bond in 3-sulfolene is susceptible to electrophilic addition reactions. For instance, halogenation with bromine proceeds via a bromonium ion intermediate, which is then attacked by a nucleophile (in this case, a bromide ion) in an anti-addition fashion.

Caption: Mechanism of electrophilic bromination of 3-sulfolene.

Nucleophilic Substitution on Halogenated Sulfolanes

Halogenated sulfolanes, such as 3-bromosulfolane, can undergo nucleophilic substitution reactions to introduce a variety of functional groups. The reaction with a nucleophile (Nu⁻) can proceed via an S_N2 mechanism, involving a backside attack on the carbon bearing the halogen.

Caption: S_N2 mechanism for nucleophilic substitution on 3-bromosulfolane.

Alkylation of 3-Sulfolene

The protons on the carbons adjacent to the sulfone group in 3-sulfolene are acidic and can be removed by a strong base to form a carbanion. This carbanion can then act as a nucleophile and react with an alkyl halide to form an alkyl-substituted sulfolene.

Caption: Mechanism for the alkylation of 3-sulfolene.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of sulfolane and its derivatives.

Table 1: Synthesis of Sulfolane

| Reaction | Reactants | Catalyst/Reagents | Temperature (°C) | Pressure | Yield (%) | Reference |

| 3-Sulfolene Formation | 1,3-Butadiene, Sulfur Dioxide | - | 100-120 | Autogenous | >95 | [1] |

| Sulfolane Formation | 3-Sulfolene, Hydrogen | Raney Nickel | 50-100 | 20-50 atm | >98 | [1] |

Table 2: Synthesis of Sulfolane Derivatives

| Product | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| trans-3,4-Dibromosulfolane | 3-Sulfolene | Bromine | Water | Room Temp. | 1 | ~90 |

| 3-Hydroxysulfolane | 3-Bromosulfolane | NaOH (aq) | Water | 100 | 2 | >80 |

| 2-Methyl-3-sulfolene | 3-Sulfolene | n-BuLi, CH₃I | THF | -78 to RT | 1 | ~85 |

Experimental Protocols

General Procedure for the Synthesis of 3-Sulfolene

-

A pressure reactor is charged with liquefied 1,3-butadiene and a slight excess of liquid sulfur dioxide.

-

The reactor is sealed and heated to 100-120 °C. The pressure will rise due to the vapor pressure of the reactants.

-

The reaction is typically complete within a few hours.

-

After cooling, the excess sulfur dioxide is carefully vented, and the crude 3-sulfolene is obtained as a white crystalline solid.

-

The product can be purified by recrystallization from ethanol.

General Procedure for the Hydrogenation of 3-Sulfolene to Sulfolane

-

3-Sulfolene is dissolved in a suitable solvent, such as water or ethanol, in a high-pressure hydrogenation apparatus.

-

A catalytic amount of Raney nickel is added to the solution.

-

The apparatus is sealed, purged with hydrogen gas, and then pressurized to 20-50 atm with hydrogen.

-

The mixture is heated to 50-100 °C and stirred vigorously until hydrogen uptake ceases.

-

After cooling and venting, the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure to yield sulfolane as a colorless liquid.

Experimental Workflow: Synthesis of a 3-Substituted Sulfolane via Nucleophilic Substitution

Caption: Workflow for the synthesis of a 3-substituted sulfolane.

Spectroscopic Data

The following table provides typical spectroscopic data for sulfolane and some of its derivatives.

Table 3: Spectroscopic Data for Sulfolane and Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FTIR (ν, cm⁻¹) |

| Sulfolane | 2.2 (m, 4H), 3.0 (m, 4H) | 22.5, 51.5 | 1300, 1130 (SO₂) |

| 3-Sulfolene | 3.8 (s, 4H), 6.1 (s, 2H) | 57.5, 127.0 | 1310, 1125 (SO₂), 1620 (C=C) |

| 3-Hydroxysulfolane | 2.1-2.4 (m, 2H), 3.1-3.4 (m, 2H), 4.6 (m, 1H), OH signal varies | 35.0, 52.0, 68.0 | 3400 (OH), 1305, 1120 (SO₂) |

This guide provides a foundational understanding of the reaction mechanisms and synthetic methodologies for preparing sulfolane and its derivatives. The provided data and protocols are intended to serve as a valuable resource for researchers in their efforts to design and synthesize novel molecules with potential applications in drug discovery and development.

References

Navigating the Landscape of Tetrahydrothiophene Acetic Acid Derivatives: A Technical Overview

The core structure, a saturated thiophene ring with an oxidized sulfur (a sulfone) and an acetic acid side chain, positions this molecule as a potential building block in medicinal chemistry. The sulfolane (tetrahydrothiophene 1,1-dioxide) moiety is a polar aprotic solvent and has been incorporated into various biologically active molecules.[1] Thiophene-based compounds, including those with acetic acid groups, are recognized for their therapeutic potential, notably as anti-inflammatory agents.[2]

Physicochemical Properties and Synthesis of Related Compounds

Quantitative data for direct analogs of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)acetic acid is limited. However, analysis of structurally similar compounds provides a foundational understanding of their physicochemical properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 2-(1,1-dioxidotetrahydrothiophen-2-yl)acetic acid | 1781610-08-9 | C6H10O4S | 178.2 | Purity: ≥98% |

| (1,1-dioxo-tetrahydro-thiophen-3-yl)-acetic acid 2,4-dichloro-phenyl ester | 883791-70-6 | C12H12Cl2O4S | - | Ester derivative |

| Thiophene-3-acetic acid | 6964-21-2 | C6H6O2S | 142.18 | White solid, Melting Point: 79–80 °C[3] |

| 2-Thiopheneacetic acid | 1918-77-0 | C6H6O2S | 142.18 | Allergen, monocarboxylic acid |